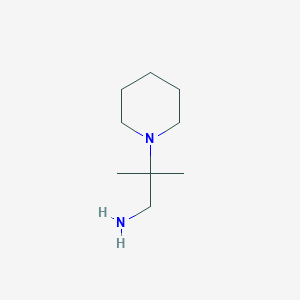

1-(2-Amino-1,1-dimethylethyl)piperidine

Vue d'ensemble

Description

1-(2-Amino-1,1-dimethylethyl)piperidine is an organic compound with the molecular formula C9H20N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of an amino group and a tert-butyl group attached to the piperidine ring. It appears as a colorless to pale yellow liquid and is known for its applications in various fields of scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Amino-1,1-dimethylethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with tert-butylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH .

Analyse Des Réactions Chimiques

Hydrogenation and Cyclization Reactions

Piperidine derivatives are frequently synthesized via catalytic hydrogenation or cyclization strategies. For example:

- Cyclization of β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis yields 5-methylene piperidines (e.g., Scheme A in ).

- Hydrogenation of 5-methylene piperidines produces 5-methyl-2-substituted piperidines, with stereoselectivity influenced by protecting groups (TFA vs. Boc) .

Example Reaction Pathway:

Reductive Amination and Alkylation

The primary amine group facilitates reductive amination and alkylation:

- Reductive cyclization of 6-oxoamino acid derivatives generates 2,6-disubstituted piperidines (Scheme D in ).

- Alkylation reactions with organozinc reagents enable stereoselective synthesis of pipecolic acid derivatives .

Key Conditions:

- Catalysts: Copper(I), ruthenium(II), or palladium complexes.

- Yields: 55–85% for cyclizations , 25–93% for alkylations .

Oxidative Coupling and Phosphoramidate Formation

The primary amine participates in oxidative cross-coupling with H-phosphonates to form P-N bonds:

- Iodine-mediated coupling with H-phosphonates (e.g., diethyl H-P) yields phosphoramidates (31–96% yields) .

- Copper-catalyzed aerobic coupling with amines produces P-N compounds (Table 1, route a: 16–98% yields) .

Reaction Table:

| Substrate | Catalyst | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| (RO)₂P(O)H + Amine | CuI (20 mol%) | MeCN, 55°C | Phosphoramidate | 16–98 | |

| Amine + Disubstituted H-P | I₂/H₂O₂ | RT, solvent-free | P-N compounds | 31–96 |

Deprotection and Functionalization

The tertiary amine in the piperidine ring undergoes deprotection or functionalization:

- Fmoc deprotection under basic conditions releases dibenzofulvene (DBF) and carbamic acid intermediates (observed in analogous piperidine systems) .

- Sulfonylation with ethanesulfonyl chloride forms stable sulfonamide derivatives (80% yield, as shown in ).

Example Reaction:

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Pharmaceutical Applications

1-(2-Amino-1,1-dimethylethyl)piperidine serves as a critical building block in the synthesis of numerous pharmaceuticals. Its derivatives are present in over twenty classes of drugs and alkaloids, making it integral to the pharmaceutical industry. The compound's structure allows for various modifications, leading to the development of new therapeutic agents targeting different biological pathways.

Neurotransmitter Systems

Research indicates that this compound may influence neurotransmitter systems, particularly those involved in central nervous system functions. Its structural similarity to other biologically active piperidine derivatives suggests potential interactions with neurotransmitter receptors, which could lead to novel treatments for neurological disorders.

Antimicrobial Properties

Piperidine derivatives, including this compound, have shown promising antimicrobial activity. Studies suggest that these compounds can inhibit the growth of various bacteria, indicating their potential use in developing new antibiotics.

Anticancer Potential

Recent studies have explored the anticancer properties of piperidine derivatives. In vitro research has demonstrated that compounds similar to this compound can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Apoptosis induction |

| PC3 (Prostate) | 12.8 | Cell cycle arrest at G2/M phase |

These findings highlight the compound's potential as a candidate for anticancer drug development .

Enzyme Modulation

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to modulate enzyme activity. It may act as an inhibitor of certain enzymes involved in metabolic pathways or neurotransmission processes. For example, studies have indicated that piperidine derivatives can inhibit acetylcholinesterase, an enzyme relevant in neuropharmacology and Alzheimer's disease treatment.

Agrochemical Applications

Beyond medicinal uses, this compound is explored for applications in agrochemicals. Its ability to interact with biological systems positions it as a candidate for developing new pesticides or herbicides that target specific biochemical pathways in pests or plants .

Case Studies and Research Findings

Several case studies have documented the applications and effects of this compound:

- Study on Antioxidant Activity : A comprehensive study published in June 2023 investigated the antioxidant properties of various piperidine derivatives, including this compound. The results indicated that specific structural features enhance both antioxidant activity and enzyme inhibition capabilities.

- Neuropharmacological Research : Ongoing research focuses on the interactions of this compound with neurotransmitter receptors and its implications for treating mood disorders or cognitive impairments .

Mécanisme D'action

The mechanism of action of 1-(2-Amino-1,1-dimethylethyl)piperidine involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with various biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparaison Avec Des Composés Similaires

Piperidine: A simpler analog without the amino and tert-butyl groups.

2-Amino-2-methyl-1-propanol: A compound with a similar amino group but different structural features.

Piperazine: Another heterocyclic amine with different chemical properties and applications.

Uniqueness: 1-(2-Amino-1,1-dimethylethyl)piperidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the amino and tert-butyl groups makes it a versatile compound in various chemical and biological applications .

Activité Biologique

1-(2-Amino-1,1-dimethylethyl)piperidine, with the chemical formula C₉H₂₀N₂, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a piperidine ring and an amino group attached to a dimethylated ethyl chain, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the modification of piperidine derivatives. The compound serves as a building block for synthesizing more complex organic molecules and has been incorporated into various pharmaceutical designs.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

The precise mechanisms by which this compound exerts its effects are still under investigation. However, potential mechanisms include:

- Receptor Binding : The compound may bind to specific neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes or microbial growth.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Piperidine | Six-membered ring with one nitrogen | Basic structure; widely used as a building block |

| N-Methylpiperidine | Methyl group on nitrogen | Increased lipophilicity; altered pharmacokinetics |

| 4-Piperidone | Ketone functional group | Different reactivity; used in synthesis of drugs |

| 2-Aminopiperidine | Amino group on piperidine | Potentially different biological activity |

The distinct substitution pattern and the presence of both an amino group and a dimethylated ethyl chain in this compound may confer unique pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives closely related to this compound:

- A study focusing on piperidinothiosemicarbazones demonstrated significant antimicrobial activity against resistant strains of M. tuberculosis, highlighting the importance of structural modifications in enhancing biological efficacy .

- Another investigation into piperidine derivatives revealed their potential as antitumor agents and their interactions with various biological targets. These findings suggest that modifications in the piperidine structure can lead to enhanced therapeutic profiles .

Propriétés

IUPAC Name |

2-methyl-2-piperidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(2,8-10)11-6-4-3-5-7-11/h3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJCTHFQONDNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364858 | |

| Record name | 1-(2-Amino-1,1-dimethylethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54151-73-4 | |

| Record name | 1-(2-Amino-1,1-dimethylethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(piperidin-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.